![molecular formula C21H23ClFN3O3S B2773918 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride CAS No. 1217124-88-3](/img/structure/B2773918.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C21H23ClFN3O3S and its molecular weight is 451.94. The purity is usually 95%.
BenchChem offers high-quality N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
The synthesis of compounds related to N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride often involves complex chemical reactions that yield products with significant antimicrobial properties. For instance, Başoğlu et al. (2012) reported the synthesis of linezolid-like molecules exhibiting good antitubercular activities, highlighting the potential of these compounds in treating infections caused by Mycobacterium tuberculosis (Başoğlu et al., 2012). Similarly, Holla et al. (2003) synthesized fluorine-containing thiadiazolotriazinones, demonstrating their antibacterial activities, suggesting these compounds' utility in developing new antibacterial agents (Holla et al., 2003).
Structural and Physical Characterization
The structural and physical characterization of these compounds, including their crystalline forms and intermolecular interactions, plays a crucial role in understanding their properties and potential applications. For example, Shukla et al. (2014) analyzed the lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, providing insights into the molecular interactions that could influence the biological activities of these compounds (Shukla et al., 2014).
Anticancer and Anti-inflammatory Activities
The research also extends to evaluating the anticancer and anti-inflammatory activities of these compounds. For instance, Hammam et al. (2005) investigated the anti-lung cancer activity of novel fluoro-substituted benzopyran derivatives, indicating the potential therapeutic applications of such compounds in oncology (Hammam et al., 2005). Sunder et al. (2013) synthesized acetamide derivatives showing significant anti-inflammatory activity, further expanding the scope of applications in treating inflammation-related conditions (Sunder et al., 2013).
Molecular Interactions and Binding Studies
Investigations into the molecular interactions and binding properties of these compounds, such as their ability to bind to DNA, contribute to our understanding of their mechanisms of action. Savithri and Revanasiddappa (2018) synthesized oxidovanadium(IV) complexes with antimicrobial, antioxidant, and DNA-binding studies, illustrating the multifaceted applications of these compounds in biochemistry and pharmacology (Savithri & Revanasiddappa, 2018).
Propriétés
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenoxyacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S.ClH/c22-16-6-7-18-19(14-16)29-21(23-18)25(9-8-24-10-12-27-13-11-24)20(26)15-28-17-4-2-1-3-5-17;/h1-7,14H,8-13,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHYAOGVUFZEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)COC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

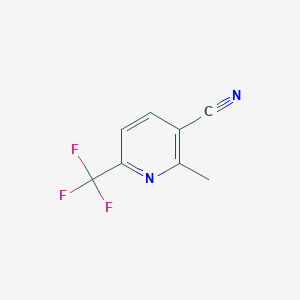
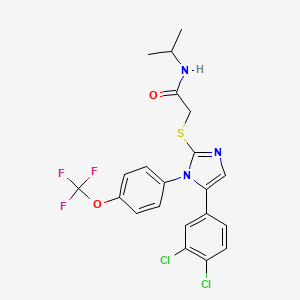
![2-(3-(2,6-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2773837.png)

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2773842.png)
![3-[[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2773843.png)
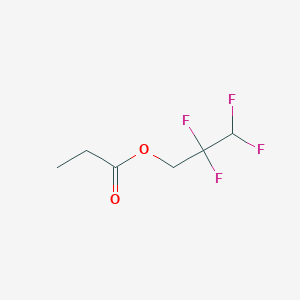
![2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2773847.png)
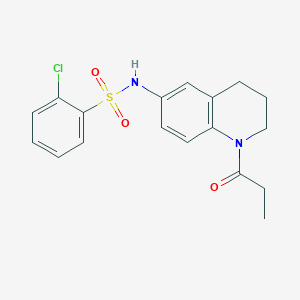
![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2773849.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773853.png)

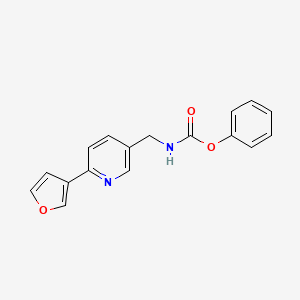
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2773858.png)